

A Technical Guide to 3,3'-Dipropylthiadicarbocyanine Iodide (DiSC3(5)): Applications and Methodologies

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Compound of Interest

Compound Name: 3,3'-Dipropylthiadicarbocyanine
iodide

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Abstract

3,3'-Dipropylthiadicarbocyanine iodide, commonly known as DiSC3(5), is a lipophilic, cationic fluorescent dye extensively utilized for the real-time measurement of transmembrane potential in a variety of biological systems. Its utility stems from its ability to accumulate in hyperpolarized cells and organelles, leading to fluorescence quenching. Conversely, membrane depolarization results in the release of the dye and a subsequent increase in fluorescence. This property makes DiSC3(5) an invaluable tool in diverse research areas, including microbiology, cell biology, and pharmacology. This technical guide provides an in-depth overview of the core applications of DiSC3(5), detailed experimental protocols, and quantitative data to facilitate its effective implementation in a laboratory setting.

Introduction

3,3'-Dipropylthiadicarbocyanine iodide (DiSC3(5)) is a carbocyanine dye that serves as a sensitive probe for monitoring changes in membrane potential across cellular and mitochondrial membranes.[1][2][3] As a cationic dye, it is drawn to the negatively charged interior of polarized cells.[4][5] This accumulation within the cell or organelle leads to self-quenching of its fluorescence.[4] When the membrane depolarizes, the dye is released into the

extracellular environment, causing a measurable increase in fluorescence intensity.[4][5] This dynamic relationship between membrane potential and fluorescence makes DiSC3(5) a powerful tool for studying cellular bioenergetics, ion channel activity, and the effects of various compounds on membrane integrity. Its applications are particularly prominent in the screening of antimicrobial agents that target bacterial cell membranes and in the assessment of mitochondrial function.[6][7]

Physicochemical and Spectroscopic Properties

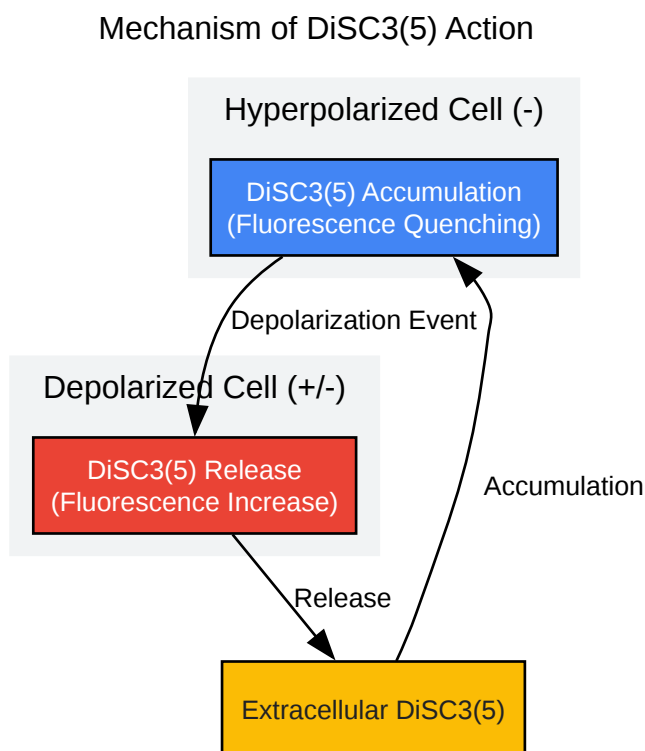
A summary of the key properties of **3,3'-Dipropylthiadicarbocyanine iodide** is presented in the table below.

Property	Value	Reference(s)
Synonyms	DiSC3(5), 3-Propyl-2-[5-[3-propyl-2(3H)-benzothiazolylidene]-1,3-pentadienyl]benzothiazolium iodide	[1][2]
Molecular Formula	C ₂₅ H ₂₇ IN ₂ S ₂	[3]
Molecular Weight	546.53 g/mol	[3]
Appearance	Green crystalline powder	[8]
Solubility	Soluble in DMF and DMSO	[2][8]
Excitation Maximum (λ _{ex})	~622 nm	[9]
Emission Maximum (λ _{em})	~670 nm	[9]

Mechanism of Action

The functionality of DiSC3(5) as a membrane potential probe is predicated on its Nernstian distribution across a biological membrane. The cationic nature of the dye drives its accumulation inside cells with a negative transmembrane potential (hyperpolarized). This intracellular accumulation leads to the formation of non-fluorescent aggregates (H-aggregates), resulting in the quenching of the overall fluorescence signal.

Upon membrane depolarization, the driving force for dye accumulation is reduced, leading to the release of DiSC3(5) monomers from the cell and a concomitant increase in fluorescence intensity. This process is reversible and allows for the dynamic monitoring of membrane potential changes in real-time.



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Figure 1. DiSC3(5) cellular uptake and release based on membrane potential.

Core Applications and Experimental Protocols

DiSC3(5) is a versatile tool with applications spanning various research fields. Below are detailed protocols for some of its primary uses.

Assessment of Bacterial Membrane Potential

A key application of DiSC3(5) is in the study of bacterial physiology and the mechanism of action of antimicrobial compounds that target the cell membrane.

This protocol is adapted for Gram-positive bacteria such as *Staphylococcus aureus* and *Bacillus subtilis*.

Materials:

- Mid-logarithmic phase bacterial culture
- 5 mM HEPES buffer (pH 7.2) containing 20 mM glucose
- DiSC3(5) stock solution (1 mM in DMSO)
- Valinomycin stock solution (10 mM in DMSO) - for positive control of depolarization
- Test compound stock solution
- 96-well black, clear-bottom microplates
- Fluorescence plate reader

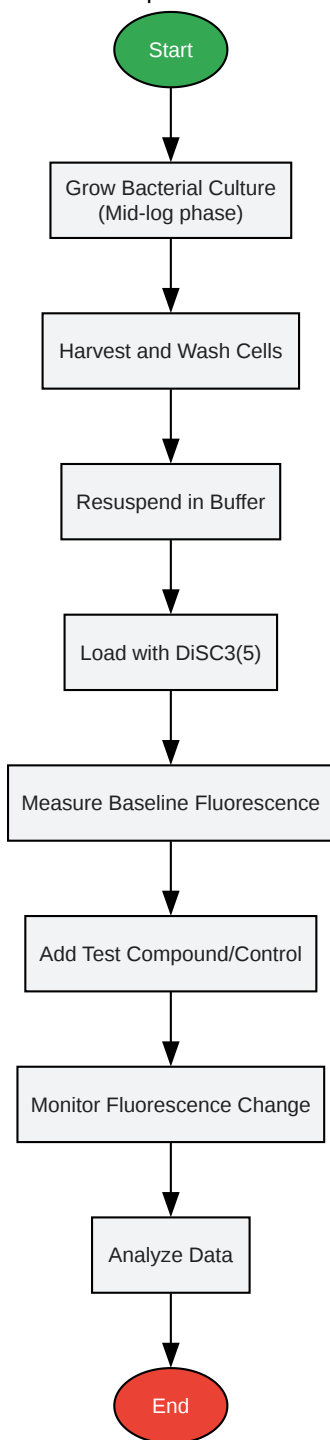
Procedure:

- Cell Preparation:
 - Grow bacteria to mid-logarithmic phase ($OD_{600} \approx 0.4-0.6$).
 - Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes).
 - Wash the cell pellet twice with the HEPES buffer.
 - Resuspend the cells in the HEPES buffer to a final OD_{600} of 0.05.
- Dye Loading:
 - Add DiSC3(5) to the cell suspension to a final concentration of 0.4 μ M.

- Incubate at room temperature in the dark for 30-60 minutes to allow for dye uptake and fluorescence quenching.
- Assay Measurement:
 - Aliquot 200 μ L of the dye-loaded cell suspension into the wells of the microplate.
 - Measure the baseline fluorescence (λ_{ex} = 622 nm, λ_{em} = 670 nm) for 2-5 minutes.
 - Add the test compound to the desired final concentration.
 - As a positive control, add valinomycin to a final concentration of 1 μ M to induce complete depolarization.
 - Continue to monitor fluorescence for at least 30 minutes.

Data Analysis: An increase in fluorescence intensity upon the addition of the test compound indicates membrane depolarization. The rate and extent of the fluorescence increase can provide insights into the compound's mechanism of action.

Bacterial Membrane Depolarization Assay Workflow



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Figure 2. Workflow for bacterial membrane depolarization assay.

Measurement of Mitochondrial Membrane Potential

DiSC3(5) can also be employed to assess changes in mitochondrial membrane potential ($\Delta\Psi_m$), a key indicator of mitochondrial health and cellular apoptosis.

Materials:

- Mammalian cells in suspension or adhered to a 96-well plate
- Physiological buffer (e.g., HBSS or PBS)
- DiSC3(5) stock solution (1 mM in DMSO)
- CCCP (carbonyl cyanide m-chlorophenyl hydrazone) stock solution (10 mM in DMSO) - for positive control of mitochondrial uncoupling
- Test compound stock solution
- Fluorescence microscope or plate reader

Procedure:

- Cell Preparation:
 - For adherent cells, seed them in a 96-well plate and allow them to attach overnight.
 - For suspension cells, adjust the cell density to approximately 1×10^6 cells/mL.
- Dye Loading:
 - Prepare a working solution of DiSC3(5) in the physiological buffer at a final concentration of 1-5 μM .
 - For adherent cells, replace the culture medium with the DiSC3(5) working solution.
 - For suspension cells, add the DiSC3(5) working solution to the cell suspension.
 - Incubate at 37°C for 15-30 minutes in the dark.

- Assay Measurement:
 - Wash the cells once with the physiological buffer to remove excess dye.
 - Add fresh buffer containing the test compound.
 - As a positive control, add CCCP to a final concentration of 10 μM to dissipate the mitochondrial membrane potential.
 - Measure fluorescence using a microscope or plate reader ($\lambda_{\text{ex}} = 622 \text{ nm}$, $\lambda_{\text{em}} = 670 \text{ nm}$).

Data Analysis: A decrease in DiSC3(5) fluorescence within the mitochondria (observed by microscopy) or an increase in overall fluorescence (measured by plate reader) indicates mitochondrial depolarization.

High-Throughput Screening (HTS) for Drug Discovery

The microplate-based format of the DiSC3(5) assay makes it amenable to high-throughput screening for the discovery of novel compounds that modulate membrane potential. This is particularly relevant for identifying new antimicrobial agents or drugs targeting ion channels.

- Assay Miniaturization: The assay can be adapted to 384- or 1536-well plate formats to increase throughput.
- Automation: Liquid handling systems can be used for cell plating, compound addition, and reagent dispensing.
- Data Analysis: Automated data analysis pipelines are essential for processing large datasets generated from HTS campaigns.
- Compound Interference: It is crucial to screen for compounds that autofluoresce at the excitation and emission wavelengths of DiSC3(5) to avoid false positives.

Quantitative Data Summary

The following tables summarize typical experimental parameters for DiSC3(5) assays.

Table 1: Recommended DiSC3(5) Concentrations and Incubation Times for Different Cell Types

Cell Type	DiSC3(5) Concentration	Incubation Time	Reference(s)
E. coli	0.8 - 1.0 μ M	60 - 90 minutes	[10]
S. aureus	0.4 - 0.8 μ M	30 - 40 minutes	[10]
B. subtilis	1.0 μ M	30 - 60 minutes	[11]
Mammalian Cells (general)	1 - 5 μ M	15 - 30 minutes	

Table 2: Instrument Settings for DiSC3(5) Fluorescence Measurement

Instrument	Parameter	Recommended Setting	Reference(s)
Fluorescence Plate Reader	Excitation Wavelength	622 nm (or nearest filter)	[9][10]
Emission Wavelength	670 nm (or nearest filter)	[9][10]	
Slit Width	5 - 10 nm	[10]	
Fluorescence Microscope	Filter Set	Cy5 or similar far-red filter set	[11]

Safety and Handling

3,3'-Dipropylthiadicarbocyanine iodide should be handled with care in a laboratory setting.

- Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
- Precautionary Measures: Wear protective gloves, eye protection, and a dust mask.[3] Avoid breathing dust. Use in a well-ventilated area.
- Storage: Store at -20°C, protected from light and moisture.[8]

Conclusion

3,3'-Dipropylthiadicarbocyanine iodide is a robust and sensitive fluorescent probe for the measurement of transmembrane potential. Its ease of use and adaptability to high-throughput formats make it an indispensable tool for researchers in both academic and industrial settings. By providing detailed protocols and quantitative data, this guide aims to facilitate the successful application of DiSC3(5) in a wide range of research and drug discovery endeavors. Proper experimental design, including the use of appropriate controls and optimization of assay conditions, is paramount for obtaining reliable and reproducible results.

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